2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(3,4-Dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide is a synthetic compound with a complex structure, notable for its unique molecular configuration. It's part of a broader class of molecules used in various scientific fields due to its potential reactivity and versatility in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Initial steps might involve the formation of intermediate compounds through condensation reactions, cyclization, and selective functional group transformations. Reactions are often carried out under controlled conditions of temperature, pressure, and pH to ensure specificity and yield.
Industrial Production Methods
Industrial production may scale these laboratory processes using more robust and cost-effective methods. Continuous flow reactors and high-throughput screening techniques can optimize conditions for large-scale synthesis, ensuring consistency and efficiency. Purification methods such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Gain of hydrogen or loss of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and solvents like dimethyl sulfoxide for substitution reactions. Conditions such as inert atmospheres or specific pH levels are maintained to guide these reactions.
Major Products Formed
Reactions typically yield derivatives with modified functional groups or ring structures, which can further be utilized in specialized applications.
Scientific Research Applications
This compound finds extensive use in various fields:
Chemistry: As a reagent in synthetic pathways for developing new materials or drugs.
Biology: Potential use in studying enzyme interactions or as a marker in biochemical assays.
Medicine: Investigated for therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of high-performance materials or specialized coatings.
Mechanism of Action
The compound’s effects are often mediated through its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate pathways by binding to these targets, altering biochemical pathways and cellular functions. The precise mechanism depends on the biological context and the specific configuration of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-acetamide: Lacks the phenyl group, altering its reactivity and application.
N-(o-Tolyl)acetamide: Lacks the complex ring structure, making it less versatile but easier to synthesize.
Uniqueness
The presence of both the phenyl group and the intricate ring structure in 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide provides a unique combination of stability and reactivity, making it a valuable compound in various scientific endeavors.
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Properties
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-14-7-5-6-10-16(14)21-17(26)13-25-19(28)18(27)24-12-11-23(20(24)22-25)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFUJZSQZJUPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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